molecular formula C20H12ClNO3S B3011491 N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide CAS No. 900877-76-1

N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide

Cat. No.: B3011491
CAS No.: 900877-76-1
M. Wt: 381.83
InChI Key: PLSQPBVNNDVHCK-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiochromen derivatives This compound is characterized by the presence of a chlorophenyl group, a thiochromen ring, and a furan carboxamide moiety

Biochemical Analysis

Biochemical Properties

. They have been employed as medicines in a number of distinct disease areas .

Cellular Effects

The cellular effects of N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to have significant effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood due to the lack of specific studies on this compound. Related compounds have been shown to interact with various biomolecules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to have significant effects over time .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to have significant dosage-dependent effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiochromen Ring: The thiochromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, in the presence of sulfur and a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Formation of the Furan Carboxamide Moiety: The final step involves the coupling of the thiochromen derivative with furan-2-carboxylic acid or its derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide can be compared with other thiochromen derivatives and furan carboxamides:

    Thiochromen Derivatives: Compounds like thiochromen-4-one and thiochromen-2-carboxamide share structural similarities but differ in their substituents and biological activities.

    Furan Carboxamides: Compounds such as furan-2-carboxamide and its derivatives have similar furan moieties but may vary in their overall structure and function.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-6-16(14)26-20(17)22-19(24)15-5-3-11-25-15/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSQPBVNNDVHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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